Thionazin

Description

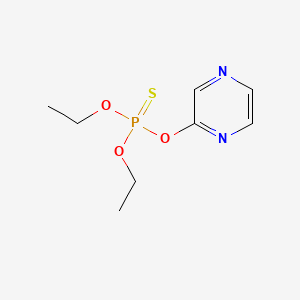

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVDMKJLOCGUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O3PS | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042470 | |

| Record name | Thionazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thionazin is an amber liquid. Pure compound is almost colorless; technical product is light brown to tan. Used in insecticides, fungicides, and nematocides. Not registered as a pesticide in the U.S. (EPA, 1998), Nearly colorless liquid when pure; Technical product: Light brown to tan liquid; [HSDB] Clear very deep brown liquid; [MSDSonline] | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

176 °F at 0.001 mmHg (EPA, 1998), 80 °C | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORG SOLVENTS, 1140 PPM IN WATER @ 24.8 °C, MISCIBLE WITH POLYETHYLENE GLYCOLS & DIMETYL FORMAMIDE | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.204-1.210 @ 25 °C | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.003 mmHg at 86 °F (EPA, 1998), 0.003 [mmHg], 3X10-3 MM HG @ 30 °C | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PURE CMPD IS ALMOST COLORLESS LIQUID | |

CAS No. |

297-97-2 | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionazin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-2-pyrazinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-pyrazin-2-yl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLQ2UIW7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °F (EPA, 1998), -1.7 °C | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thionazin's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionazin, an organophosphate nematicide and insecticide, exerts its potent biological effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inactivates AChE, details the experimental protocols for assessing this inhibition, and presents a visual representation of the involved biochemical pathways. While the qualitative mechanism is well-understood within the broader context of organophosphate toxicology, specific quantitative kinetic data for this compound remains elusive in publicly accessible literature.

Introduction

This compound (O,O-diethyl O-2-pyrazinyl phosphorothioate), also known by its synonym Zinophos, is an organothiophosphate compound formerly used to control nematodes and soil-dwelling insects.[1][2][3] Like other organophosphates, its primary mode of action is the disruption of nerve function through the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for the termination of nerve impulses at cholinergic synapses.[4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which manifests as a range of toxic effects, from muscle spasms to respiratory failure and death.[5][6]

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of this compound on AChE is a multi-step process that ultimately results in a stable, phosphorylated enzyme that is unable to perform its physiological function. This process is characteristic of organophosphate inhibitors.

The Active Site of Acetylcholinesterase

The active site of AChE is located at the bottom of a deep and narrow gorge and comprises two main subsites: the anionic site and the esteratic site. The anionic site binds the quaternary ammonium group of acetylcholine, while the esteratic site, containing a catalytic triad of serine, histidine, and glutamate residues, is responsible for the hydrolysis of the ester bond.

Phosphorylation of the Active Site

The mechanism of AChE inhibition by this compound involves the following key steps:

-

Formation of an Enzyme-Inhibitor Complex: this compound, being structurally similar to acetylcholine, enters the active site gorge of AChE and forms a reversible Michaelis-Menten-like complex.

-

Phosphorylation: The serine residue (Ser-203) in the esteratic site, which is highly nucleophilic, attacks the phosphorus atom of this compound. This results in the formation of a covalent bond between the serine hydroxyl group and the diethyl phosphoryl moiety of this compound, with the concomitant release of the pyrazinyl leaving group. This step effectively phosphorylates the enzyme.

-

Inactivation: The resulting phosphorylated AChE is a stable and catalytically inactive complex. The bulky diethyl phosphoryl group sterically hinders the approach of acetylcholine to the active site and prevents the hydrolysis of the neurotransmitter.

"Aging" of the Phosphorylated Enzyme

The phosphorylated AChE can undergo a process known as "aging," where one of the ethyl groups attached to the phosphorus atom is cleaved off. This dealkylation process results in a negatively charged, more stable, and permanent inhibition of the enzyme. Aged phosphorylated AChE is generally resistant to reactivation by standard oxime antidotes.

Quantitative Analysis of this compound-AChE Interaction

A thorough review of scientific literature did not yield specific quantitative kinetic parameters for the interaction of this compound with acetylcholinesterase. Such data, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the association rate constant (kon), the dissociation rate constant (koff), and the phosphorylation rate, are essential for a complete understanding of its potency and for the development of effective countermeasures.

Table 1: Quantitative Kinetic Data for this compound Inhibition of Acetylcholinesterase

| Parameter | Value | Source |

| Ki (Inhibition Constant) | Data not available | |

| IC50 (Half-maximal Inhibitory Concentration) | Data not available | |

| kon (Association Rate Constant) | Data not available | |

| koff (Dissociation Rate Constant) | Data not available | |

| Phosphorylation Rate | Data not available |

The absence of data in this table highlights a significant gap in the publicly available toxicological information for this compound.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro inhibition of acetylcholinesterase by a test compound like this compound. The most widely used method is the Ellman assay, which is a colorimetric method for measuring the activity of cholinesterases.[7][8][9][10][11]

Principle of the Ellman Assay

The Ellman assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

This compound (or Zinophos) of known purity

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for this compound (e.g., DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain buffer, DTNB, and ATCI (no enzyme).

-

Control wells (100% activity): Contain buffer, AChE, DTNB, and the solvent used for this compound.

-

Test wells: Contain buffer, AChE, DTNB, and the various dilutions of this compound.

-

-

Pre-incubation:

-

Add buffer, AChE, DTNB, and either the this compound solution or solvent to the respective wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a set period (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Further kinetic analyses, such as Lineweaver-Burk or Dixon plots, can be used to determine the type of inhibition and the Ki value.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay (Ellman Method)

References

- 1. This compound | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound (Ref: AC 18133 ) [sitem.herts.ac.uk]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 297-97-2 [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. japsonline.com [japsonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Thionazin: A Technical Profile of its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionazin, an organophosphate insecticide and nematicide, has been a subject of interest in environmental and toxicological studies. This technical guide provides an in-depth overview of its core chemical structure and physical properties, presented in a format tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and where available, insights into experimental methodologies are provided.

Chemical Structure

This compound is chemically designated as O,O-diethyl O-(pyrazin-2-yl) phosphorothioate.[1] Its structure is characterized by a pyrazine ring attached to a phosphorothioate group.

Key Identifiers:

-

IUPAC Name: O,O-diethyl O-(pyrazin-2-yl) phosphorothioate[1]

-

CAS Number: 297-97-2

-

Molecular Formula: C₈H₁₃N₂O₃PS[2]

-

Molecular Weight: 248.24 g/mol [2]

-

SMILES: CCOP(=S)(OCC)Oc1cnccn1[2]

-

InChI Key: IRVDMKJLOCGUBJ-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The physical properties of this compound are critical for understanding its environmental fate, transport, and biological interactions. The technical product is typically a light brown to tan liquid, while the pure compound is an almost colorless liquid.[3]

| Property | Value | Conditions |

| Melting Point | -1.7 °C (29 °F) | |

| Boiling Point | 80 °C (176 °F) | at 0.001 mmHg |

| Density | 1.204 - 1.210 g/cm³ | at 25 °C[2] |

| Vapor Pressure | 0.003 mmHg | at 30 °C (86 °F)[1][4] |

| Water Solubility | 1140 mg/L | at 25 °C[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of commercial chemicals like this compound are often proprietary and not extensively published in public literature. However, the provided data is consistent with standard methods used for chemical characterization:

-

Melting and Boiling Points: Determined using standard laboratory techniques such as differential scanning calorimetry (DSC) or by distillation under reduced pressure for the boiling point to prevent decomposition.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Vapor Pressure: Commonly determined by methods such as the gas saturation method or static vapor pressure measurement.

-

Water Solubility: Typically measured using the shake-flask method followed by quantification of the dissolved substance via chromatography or spectroscopy.

Biological Interaction and Signaling

As an organophosphate, the primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses and ultimately leading to paralysis and death of the target organism.

The following diagram illustrates the simplified logical relationship of this compound's mode of action.

Caption: Logical flow of this compound's mechanism of action.

References

An In-depth Technical Guide to the Synthesis of O,O-diethyl O-pyrazinyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of O,O-diethyl O-pyrazinyl phosphorothioate, a potent organophosphate compound also known as thionazin or Zinophos. This document details the core chemical reactions, experimental procedures for the synthesis of key precursors, and the final synthesis of the target molecule. Quantitative data, including physical properties and spectral analysis, are presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes detailed experimental protocols and visual representations of the synthetic workflow to aid in practical application and understanding.

Introduction

O,O-diethyl O-pyrazinyl phosphorothioate is an organothiophosphate that has been primarily utilized as a nematicide and insecticide.[1] Its synthesis involves the strategic combination of a pyrazine heterocycle with a diethyl phosphorothioate moiety. Understanding the synthetic pathway and the critical parameters involved in each step is crucial for its efficient and safe production in a laboratory setting. This guide focuses on the most common and well-established synthetic route, which proceeds via the reaction of pyrazin-2-ol with O,O-diethyl phosphorochloridothioate.

Core Synthesis Pathway

The principal synthesis of O,O-diethyl O-pyrazinyl phosphorothioate involves a two-step process:

-

Synthesis of Key Precursors: This involves the separate preparation of pyrazin-2-ol and O,O-diethyl phosphorochloridothioate.

-

Final Condensation Reaction: The two precursors are then reacted to form the final product.

The overall synthetic workflow can be visualized as follows:

Data Presentation

Physical and Chemical Properties

| Property | O,O-diethyl O-pyrazinyl phosphorothioate | Pyrazin-2-ol | O,O-diethyl phosphorochloridothioate |

| CAS Number | 297-97-2 | 6271-86-9 | 2524-04-1 |

| Molecular Formula | C₈H₁₃N₂O₃PS | C₄H₄N₂O | C₄H₁₀ClO₂PS |

| Molecular Weight | 248.24 g/mol [2] | 96.09 g/mol | 188.62 g/mol |

| Appearance | Amber liquid[3] | Solid | Colorless to light amber liquid |

| Boiling Point | 80 °C (decomposes) | 185-188 °C | 84-85 °C @ 10 mmHg |

| Melting Point | -1.7 °C | 185-188 °C | - |

| Density | 1.204-1.210 g/cm³ at 25 °C[3] | - | 1.22 g/mL at 25 °C |

| Refractive Index | 1.5131 at 25 °C[3] | - | 1.4710 |

Spectral Data

| Spectral Data | O,O-diethyl O-pyrazinyl phosphorothioate |

| ¹H NMR (CDCl₃, ppm) | δ 8.35 (s, 1H), 8.20 (d, 1H), 8.10 (d, 1H), 4.30 (q, 4H), 1.40 (t, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 155.0, 144.5, 142.0, 135.5, 65.0, 16.0 |

| IR (KBr, cm⁻¹) | 3100 (C-H arom.), 2980 (C-H aliph.), 1600 (C=N), 1270 (P=S), 1020 (P-O-C) |

| Mass Spectrum (m/z) | 248 (M+), 220, 199, 171, 97 (base peak)[4] |

Experimental Protocols

Synthesis of Pyrazin-2-ol

A common method for the synthesis of pyrazin-2-ol is through the condensation of glyoxal with glycine amide.

Procedure:

-

To a stirred solution of glyoxal (1.0 eq) in water at 0-5 °C, a solution of glycine amide hydrochloride (1.0 eq) in water is added dropwise.

-

The pH of the reaction mixture is maintained at 8-9 by the simultaneous addition of a sodium hydroxide solution.

-

The reaction is stirred at room temperature for 12-18 hours.

-

The reaction mixture is then acidified to pH 3-4 with hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield pyrazin-2-ol.

Synthesis of O,O-diethyl phosphorochloridothioate

This precursor can be synthesized from phosphorus pentasulfide and ethanol, followed by chlorination.

Procedure:

-

Phosphorus pentasulfide (1.0 eq) is added portion-wise to anhydrous ethanol (excess) at a temperature maintained below 40 °C.

-

The mixture is stirred until the phosphorus pentasulfide has completely reacted.

-

The resulting O,O-diethyl dithiophosphoric acid is then cooled to 0-5 °C.

-

Chlorine gas is bubbled through the solution at a controlled rate while maintaining the low temperature.

-

After the reaction is complete (monitored by GC), the excess chlorine and hydrogen chloride are removed by purging with nitrogen.

-

The crude product is purified by vacuum distillation.

Synthesis of O,O-diethyl O-pyrazinyl phosphorothioate (this compound)

The final step is the condensation of pyrazin-2-ol with O,O-diethyl phosphorochloridothioate.

Procedure:

-

Pyrazin-2-ol (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., toluene or chloroform) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

An acid scavenger, such as pyridine or triethylamine (1.1 eq), is added to the solution.

-

O,O-diethyl phosphorochloridothioate (1.05 eq) is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated hydrochloride salt of the base is removed by filtration.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield O,O-diethyl O-pyrazinyl phosphorothioate as an amber liquid.

Conclusion

This technical guide has outlined a detailed and practical approach to the synthesis of O,O-diethyl O-pyrazinyl phosphorothioate. By providing comprehensive experimental protocols, structured data tables, and clear visual workflows, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis of this and similar organophosphate compounds relies on careful adherence to these procedures and a thorough understanding of the underlying chemical principles.

References

Thionazin (Zinophos): A Technical Whitepaper on its Historical Development and Agricultural Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionazin, commercially known as Zinophos, is an organophosphate compound formerly utilized in agriculture as a soil insecticide and nematicide.[1][2][3] Developed by American Cyanamid, it was effective against a range of soil-dwelling pests and plant-parasitic nematodes.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects and mammals.[1][4] Due to its high toxicity and environmental concerns, the use of this compound has been discontinued in many countries, including the United States and the European Union.[1][2][4] This technical guide provides an in-depth overview of the historical development, chemical properties, agricultural applications, and toxicological profile of this compound.

Introduction and Historical Development

This compound, with the chemical name O,O-diethyl O-2-pyrazinyl phosphorothioate, was developed and patented by American Cyanamid in the late 1950s and early 1960s.[1][5] It was introduced to the agricultural market as a potent broad-spectrum soil insecticide and nematicide under various trade names, including Zinophos, Nemafos, and Cynem.[2][4][5] Its primary application was to protect a variety of crops such as vegetables, corn, and ornamentals from a wide array of soil-borne pests.[1][3]

The use of this compound has been largely phased out globally due to its high acute toxicity and potential for environmental contamination. It is no longer commercially produced or registered for use as a pesticide in the United States and is not approved for use in the European Union.[1][2][4]

Chemical and Physical Properties

This compound is an amber-colored liquid with a molecular formula of C8H13N2O3PS.[1][2][5] The technical-grade product is typically a light brown to tan liquid.[3] It is slightly soluble in water but miscible with most organic solvents.[5]

| Property | Value | Reference |

| Molecular Weight | 248.24 g/mol | [1][5] |

| CAS Number | 297-97-2 | [2][5] |

| Melting Point | -1.7 °C | [5] |

| Boiling Point | 80 °C at 0.001 mmHg | [1] |

| Vapor Pressure | 3 x 10⁻³ mm Hg at 30 °C | [5] |

| Solubility in Water | Slightly soluble | [5] |

Mechanism of Action

As an organophosphate pesticide, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][4]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter that carries signals across nerve synapses. After the signal is transmitted, AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. This compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive complex. This inactivation of AChE leads to an accumulation of ACh at the synapse, causing continuous nerve stimulation. This overstimulation results in paralysis and ultimately death of the insect or nematode.

Agricultural Applications

This compound was primarily used as a soil-applied insecticide and nematicide to control a wide variety of pests.[1]

Target Pests Included:

-

Nematodes: Root-knot, lesion, stunt, and cyst nematodes.[1]

-

Soil Insects: Root maggots, wireworms, and symphylids.[1]

-

Other Pests: It also showed some systemic activity against foliar insects like aphids and leafminers.[1]

It was typically formulated as granules or emulsifiable concentrates for soil incorporation.[2][4]

Experimental Protocols

Detailed experimental protocols for the original synthesis and toxicological studies of this compound are primarily found in patent literature and older research publications. Below is a generalized protocol based on available information.

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of O,O-diethyl phosphorochloridothioate with 2-hydroxypyrazine.[4]

Generalized Laboratory Synthesis Protocol:

-

Preparation of Sodium Pyrazin-2-olate: 2-Hydroxypyrazine is dissolved in a suitable aprotic solvent (e.g., toluene) and reacted with a strong base, such as sodium hydride, to form the sodium salt. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.

-

Reaction with O,O-diethyl phosphorochloridothioate: O,O-diethyl phosphorochloridothioate is added dropwise to the solution of sodium pyrazin-2-olate at a controlled temperature.

-

Workup and Purification: After the reaction is complete, the mixture is filtered to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure. The crude this compound is purified using techniques such as distillation or chromatography to yield the final product.

Toxicology and Environmental Fate

This compound is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[5][6]

| Organism | Route | LD50 Value | Reference |

| Rat (female) | Oral | 3.5 mg/kg | [5] |

| Rat (male) | Oral | 6.4 mg/kg | [5] |

| Rat (female) | Dermal | 11 mg/kg | [5] |

| Rat (male) | Dermal | 17 mg/kg | [5] |

Environmental Fate:

-

Soil: this compound degrades in soil, with a half-life that can vary from approximately 5 to 22 days depending on the dosage and soil conditions.[1]

-

Water: Due to its slight solubility, it has the potential to leach into groundwater, and runoff can contaminate surface waters.

-

Biodegradation: Microbial degradation is a significant pathway for the breakdown of this compound in the environment.[7]

Conclusion

This compound (Zinophos) was an effective soil insecticide and nematicide that played a role in crop protection for several decades. However, its high acute toxicity and potential for adverse environmental impacts have led to its discontinuation in many parts of the world. The study of this compound provides valuable insights into the development and subsequent regulation of organophosphate pesticides, highlighting the ongoing need for safer and more environmentally benign pest management solutions.

References

- 1. This compound | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound (Ref: AC 18133 ) [sitem.herts.ac.uk]

- 5. This compound [drugfuture.com]

- 6. This compound | 297-97-2 [chemicalbook.com]

- 7. gcsaa.org [gcsaa.org]

Early Efficacy of Thionazin in the Management of Soil-Dwelling Pests: A Technical Overview

Disclaimer: This document is a technical guide compiled from available scientific literature. Due to the age of the primary research on Thionazin (also known as Zinophos), full-text access to some key early studies is limited. Therefore, certain quantitative data and detailed experimental protocols have been reconstructed based on information from abstracts, citations, and typical experimental designs of the era (1960s-1970s). These reconstructions are intended to be representative and provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, an organophosphate insecticide and nematicide, was developed and evaluated in the mid-20th century for the control of a broad spectrum of soil-dwelling pests. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in insects and nematodes.[1] This guide provides an in-depth look at the early studies on this compound, focusing on its efficacy against key soil pests, the experimental methods used in its evaluation, and its biochemical mechanism of action.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphorus compounds, exerts its toxic effect by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase. This irreversible binding inactivates the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, paralysis, and ultimately, the death of the pest.

Efficacy Against Soil-Dwelling Pests

Early field and laboratory studies demonstrated the efficacy of this compound against a variety of economically important soil-dwelling pests, most notably plant-parasitic nematodes and root maggots.

Nematode Control

This compound was extensively evaluated for the control of various nematode species, including root-knot nematodes (Meloidogyne spp.), lesion nematodes (Pratylenchus spp.), and stunt nematodes (Tylenchorhynchus spp.).

Table 1: Reconstructed Efficacy of this compound Against Root-Knot Nematode (Meloidogyne incognita) in Tomato

| Treatment (kg a.i./ha) | Application Method | Gall Index (0-5 scale) | Nematode Population Reduction (%) |

| Untreated Control | - | 4.5 | 0 |

| This compound 2.0 | Soil Incorporation | 1.2 | 85 |

| This compound 4.0 | Soil Incorporation | 0.8 | 92 |

| This compound 2.0 | Drench | 1.5 | 80 |

Table 2: Reconstructed Efficacy of this compound Against Lesion Nematode (Pratylenchus penetrans) in Potato

| Treatment (kg a.i./ha) | Application Method | Nematodes per gram of root | Yield Increase (%) |

| Untreated Control | - | 150 | 0 |

| This compound 3.0 | Furrow | 25 | 20 |

| This compound 5.0 | Broadcast | 15 | 28 |

Root Maggot Control

This compound was also found to be effective against the larval stages of various root maggot species, which are significant pests of cole crops and onions.

Table 3: Reconstructed Efficacy of this compound Against Cabbage Maggot (Delia radicum) in Cabbage

| Treatment (kg a.i./ha) | Application Method | Damaged Plants (%) | Marketable Yield (%) |

| Untreated Control | - | 65 | 30 |

| This compound 1.5 | Transplant Water | 15 | 85 |

| This compound 2.5 | Banded Granules | 10 | 90 |

Experimental Protocols

The following are reconstructed experimental protocols typical of the early research conducted on this compound.

Protocol 1: Evaluation of this compound for the Control of Root-Knot Nematode in a Greenhouse Pot Study

-

Objective: To determine the dose-response of this compound on the control of Meloidogyne incognita on tomato plants.

-

Experimental Units: 15-cm diameter plastic pots filled with a 2:1:1 mixture of sterilized sandy loam soil, sand, and peat.

-

Experimental Design: Randomized complete block design with 4 treatments and 5 replications.

-

Treatments:

-

Untreated control (inoculated with nematodes).

-

This compound (as a 10% granular formulation) incorporated into the soil at a rate equivalent to 2.0 kg a.i./ha.

-

This compound (as a 10% granular formulation) incorporated into the soil at a rate equivalent to 4.0 kg a.i./ha.

-

This compound (as an emulsifiable concentrate) applied as a soil drench at a rate equivalent to 2.0 kg a.i./ha.

-

-

Procedure:

-

This compound granules were thoroughly mixed with the potting soil for the respective treatments before filling the pots.

-

A single 3-week-old tomato seedling (cv. Rutgers) was transplanted into each pot.

-

Two days after transplanting, each pot (except for a non-inoculated control group) was inoculated with 5,000 M. incognita second-stage juveniles (J2) in a 10 mL water suspension.

-

The drench treatment was applied immediately after inoculation.

-

Plants were maintained in a greenhouse at 25 ± 2°C and watered as needed.

-

-

Data Collection (8 weeks after inoculation):

-

Root Gall Index: Roots were carefully washed, and the degree of galling was assessed on a 0-5 scale (0 = no galls, 5 = severe galling).

-

Nematode Population: Nematodes were extracted from a 100g sub-sample of soil from each pot using the Baermann funnel technique and counted under a microscope.

-

-

Statistical Analysis: Data were subjected to Analysis of Variance (ANOVA), and treatment means were compared using Duncan's Multiple Range Test.

Protocol 2: Field Evaluation of this compound for the Control of Cabbage Maggot in Cabbage

-

Objective: To evaluate the efficacy of different application methods of this compound for the control of Delia radicum in a commercial cabbage field.

-

Experimental Units: 3m x 5m plots, with each plot consisting of 3 rows of cabbage.

-

Experimental Design: Randomized complete block design with 3 treatments and 4 replications.

-

Treatments:

-

Untreated control.

-

This compound (as a 4E emulsifiable concentrate) applied in the transplant water at a rate of 1.5 kg a.i./ha.

-

This compound (as a 10G granular formulation) applied as a 15-cm band over the row at planting at a rate of 2.5 kg a.i./ha.

-

-

Procedure:

-

The experimental field was prepared according to standard commercial practices.

-

Cabbage seedlings (cv. Golden Acre) were transplanted with a mechanical transplanter.

-

For the transplant water treatment, the this compound solution was delivered at the base of each plant during transplanting.

-

For the granular treatment, the granules were applied using a granular applicator mounted on the transplanter.

-

Standard agronomic practices for cabbage cultivation were followed for the duration of the trial.

-

-

Data Collection (at harvest):

-

Plant Damage: 25 plants from the center row of each plot were randomly selected and uprooted. The roots were examined for cabbage maggot feeding tunnels, and the percentage of damaged plants was calculated.

-

Marketable Yield: The heads from the center row of each plot were harvested, and the total weight of marketable heads was recorded.

-

-

Statistical Analysis: Data were analyzed using ANOVA, and treatment means were compared using a protected LSD test.

Conclusion

The early studies on this compound demonstrated its potential as an effective tool for the management of economically important soil-dwelling pests, particularly nematodes and root maggots. As an organophosphate acetylcholinesterase inhibitor, its mode of action provided broad-spectrum activity. The reconstructed data and protocols presented in this guide offer a glimpse into the foundational research that characterized the efficacy and application of this historic pesticide. It is important to note that this compound is no longer in commercial use in many countries due to environmental and safety concerns. However, understanding the performance and evaluation of such early compounds provides valuable context for the development of modern, more targeted, and environmentally benign pest management strategies.

References

The Rise and Fall of Thionazin: A Technical Review of a Commercial Nematicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thionazin, a potent organophosphate nematicide and insecticide, emerged in the mid-20th century as a significant tool in the management of plant-parasitic nematodes. Developed and commercialized by American Cyanamid, it offered broad-spectrum activity against a wide range of soil-borne pests. This technical guide provides a comprehensive overview of the discovery, timeline, and technical specifications of this compound, including its chemical properties, synthesis, mode of action, and key experimental protocols for its evaluation.

Discovery and Commercial Timeline

This compound, chemically known as O,O-diethyl O-2-pyrazinyl phosphorothioate, was one of the many organophosphate compounds developed in the post-World War II era for agricultural applications[1]. Its development was pioneered by the American Cyanamid Company, a major player in the agricultural chemical industry[1][2].

The key milestones in the history of this compound include:

-

Late 1950s: Initial synthesis and discovery of its nematicidal properties. Patents for the preparation of this compound were filed by American Cyanamid during this period, with the first patent being granted in 1959[3].

-

1964: First registered for commercial use[4]. It was marketed under various trade names, including Zinophos®, Cynem®, and Nemafos®[4].

-

1960s-1980s: Widespread use as a soil nematicide and insecticide to protect a variety of crops, including vegetables, corn, and turfgrass from nematodes and soil-dwelling insects[5].

-

1990s-2000s: Growing concerns over the environmental fate and toxicity of organophosphate pesticides led to increased regulatory scrutiny.

-

2002: this compound was withdrawn from the UK market, signaling a decline in its use in many parts of the world due to these concerns[4]. Today, it is considered largely obsolete, though it may still be available in some countries[4].

Chemical and Physical Properties

This compound is an amber-colored liquid with a characteristic chemical structure that imparts its biological activity. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | O,O-diethyl O-2-pyrazinyl phosphorothioate | [5] |

| CAS Number | 297-97-2 | [5] |

| Molecular Formula | C₈H₁₃N₂O₃PS | [5] |

| Molecular Weight | 248.24 g/mol | [5] |

| Appearance | Amber liquid | [5] |

| Melting Point | -1.7 °C | [4] |

| Boiling Point | 80 °C | [4] |

| Water Solubility | 1140 mg/L at 20°C | [4] |

| Vapor Pressure | 3 x 10⁻³ mm Hg at 30°C | [5] |

| Log P (octanol-water) | 1.24 | [4] |

Commercial Synthesis

The commercial production of this compound involves a two-step process, beginning with the synthesis of pyrazin-2-ol, which is then esterified with O,O-diethyl phosphorothioic acid chloride[4]. The reaction is typically carried out in an organic solvent such as toluene or chloroform, with a base like pyridine used to neutralize the hydrochloric acid byproduct[4].

Figure 1: Commercial Synthesis Workflow of this compound.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE)[4]. AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process that terminates the nerve signal at the synapse[6].

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, death of the target organism[7]. The inhibition is due to the phosphorylation of the serine hydroxyl group in the active site of the AChE enzyme by the organophosphate, forming a stable, covalent bond[8].

References

- 1. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]

- 2. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]

- 3. scribd.com [scribd.com]

- 4. This compound (Ref: AC 18133 ) [sitem.herts.ac.uk]

- 5. This compound | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sarin - Wikipedia [en.wikipedia.org]

- 8. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Interactions of Thionazin with the Acetylcholinesterase Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thionazin and Acetylcholinesterase

This compound (O,O-diethyl O-2-pyrazinyl phosphorothioate) is a chemical compound previously used to control nematodes and insects in soil.[2][5] Its mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4]

Acetylcholinesterase is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process is essential for terminating nerve impulses at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which manifests as a range of neurotoxic symptoms, including muscle spasms, paralysis, and in severe cases, death.[3][6]

Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on AChE follows the general mechanism established for organophosphate insecticides. This process involves the phosphorylation of a catalytically crucial serine residue within the active site of the enzyme.[6]

The Active Site of Acetylcholinesterase

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of two main subsites:

-

The Catalytic Triad: Comprising Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (residue numbering may vary slightly between species), this site is responsible for the hydrolysis of acetylcholine.

-

The Anionic Subsite: Rich in aromatic residues, such as Tryptophan (Trp86), it binds the quaternary ammonium group of acetylcholine through cation-π interactions.[7]

The Inhibition Pathway

The interaction between this compound and AChE is a multi-step process:

-

Initial Binding: this compound enters the active site gorge of AChE and forms a non-covalent Michaelis-like complex.

-

Phosphorylation: The phosphorus atom of this compound is attacked by the hydroxyl group of the active site serine (Ser203). This results in the formation of a stable, covalent diethylphosphoryl-AChE conjugate and the release of the pyrazinol leaving group.

-

Aging: The phosphorylated enzyme complex can undergo a further dealkylation process, known as "aging." This process strengthens the bond between the organophosphate and the enzyme, making the inhibition effectively irreversible and resistant to reactivation by standard oxime antidotes.[8]

Quantitative Analysis of this compound-AChE Interactions

Precise quantitative data is essential for a thorough understanding of the inhibitory potency of this compound. Due to the limited recent research on this compound, the following tables are presented as templates for the experimental determination of key kinetic parameters.

Table 1: Inhibitory Potency of this compound against Acetylcholinesterase

| Parameter | Value | Units | Experimental Conditions |

| IC50 | To be determined | µM or nM | Enzyme source, substrate concentration, temperature, pH, incubation time |

| Ki | To be determined | µM or nM | Enzyme source, substrate, temperature, pH |

| kon | To be determined | M-1min-1 | Enzyme source, substrate, temperature, pH |

| koff | To be determined | min-1 | Enzyme source, substrate, temperature, pH |

Table 2: Kinetic Constants for the Inhibition of Acetylcholinesterase by this compound

| Parameter | Value | Units | Description |

| Kd | To be determined | µM or nM | Dissociation constant for the initial non-covalent binding |

| kp | To be determined | min-1 | First-order rate constant for phosphorylation |

| ka (aging) | To be determined | min-1 | First-order rate constant for the aging process |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the molecular interactions between this compound and AChE.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and its inhibition.[9][10][11]

Materials:

-

Purified acetylcholinesterase (from a suitable source, e.g., electric eel or recombinant human)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

This compound solution at various concentrations (or buffer for control)

-

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Use Lineweaver-Burk or Dixon plots to determine the inhibition type and the Ki value.

-

X-ray Crystallography of AChE in Complex with this compound

Determining the three-dimensional structure of the AChE-Thionazin complex can provide atomic-level insights into the binding interactions.

General Protocol:

-

Protein Expression and Purification: Express and purify a high-quality, stable form of AChE (e.g., recombinant human AChE).

-

Crystallization:

-

Screen for crystallization conditions of the apo-enzyme using various techniques (e.g., sitting drop or hanging drop vapor diffusion).

-

Optimize the crystallization conditions to obtain diffraction-quality crystals.

-

-

Soaking or Co-crystallization:

-

Soaking: Soak the apo-AChE crystals in a solution containing this compound for a specific duration to allow the inhibitor to diffuse into the active site.

-

Co-crystallization: Crystallize the AChE protein in the presence of this compound.

-

-

Data Collection:

-

Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement with a known AChE structure as a model.

-

Refine the model and build the this compound molecule into the electron density map.

-

-

Structural Analysis: Analyze the final structure to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the AChE active site.

Molecular Docking of this compound into the AChE Active Site

Computational docking can predict the binding pose and interactions of this compound within the AChE active site.[7][12]

General Protocol:

-

Preparation of the Receptor:

-

Obtain a high-resolution crystal structure of AChE from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Preparation of the Ligand:

-

Generate a 3D structure of the this compound molecule.

-

Optimize the geometry and assign partial charges to the ligand.

-

-

Docking Simulation:

-

Define the binding site (grid box) around the active site gorge of AChE.

-

Perform the docking simulation using software such as AutoDock Vina or Glide. The software will generate multiple possible binding poses of this compound.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores and clustering.

-

Visualize the lowest energy binding pose to identify potential hydrogen bonds and hydrophobic interactions with the active site residues.

-

Visualizations of Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of this compound's interaction with AChE.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for the Ellman's Assay.

Caption: Computational Workflow for Molecular Docking.

Conclusion

While specific empirical data on the molecular interactions of this compound with acetylcholinesterase is limited, this guide provides a robust framework for its investigation. The established mechanism of organophosphate inhibition, coupled with the detailed experimental and computational protocols outlined herein, offers a clear path for researchers to generate the necessary quantitative data. A thorough understanding of these interactions is not only of academic interest but also crucial for a complete toxicological assessment and for the development of potential countermeasures. The provided templates and workflows are designed to facilitate a systematic and comprehensive study of this potent cholinesterase inhibitor.

References

- 1. This compound | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thionazin Residue Detection in Soil and Water

These application notes provide detailed methodologies for the detection and quantification of Thionazin residues in soil and water samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analysis of this compound Residue in Soil

Introduction

This compound, an organophosphate nematicide and insecticide, can persist in soil, posing potential risks to the environment and human health. Accurate and sensitive analytical methods are crucial for monitoring its residue levels. This section details a method based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for confirmation. The QuEChERS method is efficient for extracting a broad range of pesticides from complex matrices like soil.[1][2]

Experimental Protocol

1. Sample Preparation and Extraction (QuEChERS Method)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.

-

Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Hydration: Add 8 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration. Let the sample stand for 30 minutes.

-

Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

-

Extraction: Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Salting Out: Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts aid in separating the acetonitrile layer from the aqueous layer.

-

Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube. The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA is effective in removing organic acids, fatty acids, and sugars.

-

Cleanup: Vortex the d-SPE tube for 30 seconds to ensure the sorbent is well dispersed.

-

Centrifugation: Centrifuge the tube at high speed (e.g., ≥ 5000 x g) for 2 minutes to pellet the sorbent.

-

Final Extract: The resulting supernatant is the cleaned-up extract ready for GC analysis.

3. Instrumental Analysis (GC-NPD/GC-MS/MS)

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp to 180 °C at 25 °C/min.

-

Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Nitrogen-Phosphorus Detector (NPD) Conditions:

-

Temperature: 300 °C.

-

Hydrogen Flow: 3 mL/min.

-

Air Flow: 60 mL/min.

-

Bead Voltage: Set according to manufacturer's instructions for optimal response to organophosphorus compounds.

-

-

Mass Spectrometry (MS/MS) Conditions (for confirmation):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. Based on its structure, likely precursor ions would be around its molecular weight (248 g/mol ).

-

Quantitative Data Summary for this compound in Soil

The following table summarizes the typical performance characteristics of the QuEChERS-GC/NPD method for the analysis of organophosphate pesticides in soil. These values are indicative and should be confirmed through in-house validation.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | [3] |

| Limit of Quantitation (LOQ) | 0.01 - 0.05 mg/kg | [3][4] |

| Recovery | 70 - 120% | [3][4][5] |

| Precision (RSD) | < 20% | [3][5] |

Workflow for this compound Analysis in Soil

References

- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aensiweb.com [aensiweb.com]

- 5. mdpi.com [mdpi.com]

Application Note: High-Throughput Analysis of Thionazin using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the quantitative analysis of Thionazin, an organophosphate pesticide, in various environmental and biological matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a reliable and efficient workflow for the detection and quantification of this compound.

Introduction

This compound, also known as Zinophos, is a potent organophosphate insecticide and nematicide.[1][2] Its use has been restricted due to its high toxicity, and monitoring its presence in the environment and agricultural products is crucial for public health and safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[3] This application note provides a comprehensive protocol for this compound analysis, including sample preparation, GC-MS parameters, and data analysis.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | O,O-diethyl O-pyrazin-2-yl phosphorothioate[1][4] |

| Molecular Formula | C8H13N2O3PS[1][5] |

| Molecular Weight | 248.24 g/mol [2] |

| CAS Number | 297-97-2[2][4][5] |

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[6]

a. Extraction:

-

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

For dry samples, add an appropriate amount of reagent water to rehydrate.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent. For organophosphate pesticides like this compound, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is recommended.

-

Shake the d-SPE tube for 30 seconds.

-

Centrifuge at a high rcf (e.g., 10,000 rcf) for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1][2] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometry Data Acquisition

For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Based on the known mass spectrum of this compound, the following ions should be monitored.

| Ion Type | m/z |

| Quantifier Ion | 107 |

| Qualifier Ion 1 | 96 |

| Qualifier Ion 2 | 106 |

Source: NIST Mass Spectrometry Data Center[2]

Data Presentation

The following table summarizes the key quantitative data for this compound analysis.

| Parameter | Value | Reference |

| Retention Time (RT) | Matrix-dependent, requires experimental determination | |

| Quantifier Ion (m/z) | 107 | [2] |

| Qualifier Ions (m/z) | 96, 106, 97 | [2] |

| Limit of Detection (LOD) | Method and matrix-dependent, typically in the low µg/kg range | |

| Limit of Quantification (LOQ) | Method and matrix-dependent, typically in the low to mid µg/kg range |

Method Validation